An In-depth Technical Guide to the Fundamental Properties of Trifluoromethyl Trifluorovinyl Ether
An In-depth Technical Guide to the Fundamental Properties of Trifluoromethyl Trifluorovinyl Ether
Introduction: Unveiling a Key Fluorinated Monomer
Trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂), also known as perfluoromethyl vinyl ether (PMVE), is a fluorinated organic compound of significant interest to researchers and professionals in materials science and drug development.[1] Its unique molecular structure, featuring a trifluoromethyl group and a trifluorovinyl ether moiety, imparts a distinct combination of high thermal stability, chemical inertness, and reactivity, making it a valuable building block for advanced fluoropolymers.[2] This guide provides a comprehensive overview of the fundamental properties of trifluoromethyl trifluorovinyl ether, including its synthesis, physicochemical characteristics, reactivity profile, and spectroscopic signature, to support its effective application in research and development.
Chemical Structure and Identifiers
The structure of trifluoromethyl trifluorovinyl ether is characterized by a carbon-carbon double bond substituted with three fluorine atoms and a trifluoromethoxy group.
C1 [label="C"]; C2 [label="C"]; O [label="O"]; C3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; F5 [label="F"]; F6 [label="F"];
C1 -- C2 [len=1.5, label="="]; C2 -- O [len=1.5]; O -- C3 [len=1.5]; C1 -- F1 [len=1]; C1 -- F2 [len=1]; C2 -- F3 [len=1]; C3 -- F4 [len=1]; C3 -- F5 [len=1]; C3 -- F6 [len=1]; }
Figure 1: Chemical Structure of Trifluoromethyl Trifluorovinyl Ether.Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
| Synonyms | Perfluoromethyl vinyl ether (PMVE), Trifluoromethyl trifluorovinyl ether |
| CAS Number | 1187-93-5[3] |
| Molecular Formula | C₃F₆O[4] |
| Molecular Weight | 166.02 g/mol [4] |
| InChI Key | BLTXWCKMNMYXEA-UHFFFAOYSA-N[4] |
Physicochemical Properties: A Quantitative Overview
Trifluoromethyl trifluorovinyl ether is a colorless, flammable gas under standard conditions.[5] Its highly fluorinated nature results in a low boiling point and a density greater than air. A summary of its key physical and chemical properties is presented in Table 2.
Table 2: Fundamental Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless gas | [5] |
| Boiling Point | -22 °C to -23 °C | [3][6] |
| Density (liquid) | ~1.43 g/cm³ | [6] |
| Flash Point | -32.9 °C | [7] |
| Solubility in Water | Insoluble | [8] |
| Vapor Pressure | 1094.5 mmHg at 25°C | [7] |
Synthesis of Trifluoromethyl Trifluorovinyl Ether: Established Methodologies
The synthesis of trifluoromethyl trifluorovinyl ether can be achieved through several routes, with two prominent methods being the reaction of hexafluoropropylene oxide with carbonyl fluoride and the reaction of trifluoromethylhypofluorite with trifluoroethylene.
Method 1: From Hexafluoropropylene Oxide (HFPO) and Carbonyl Fluoride
This industrial method involves the reaction of hexafluoropropylene oxide (HFPO) with carbonyl fluoride in the presence of a metal fluoride catalyst.[1] The reaction proceeds through the formation of a perfluoroalkoxide anion, which then attacks the HFPO ring. The resulting acyl fluoride is subsequently converted to a salt and pyrolyzed to yield the desired trifluorovinyl ether.[1]
Experimental Protocol: Synthesis from HFPO
-
Step 1: Formation of Perfluoro-2-methoxypropionyl Fluoride: In a suitable reactor, hexafluoropropylene oxide and carbonyl fluoride are reacted over a dried alkali metal fluoride catalyst (e.g., potassium fluoride).[9]
-
Step 2: Saponification: The resulting perfluoro-2-methoxypropionyl fluoride is saponified using an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide) to form the corresponding carboxylate salt.[10]
-
Step 3: Pyrolysis: The dried carboxylate salt is then subjected to thermolysis, typically at elevated temperatures (e.g., 250 °C), to induce decarboxylation and formation of trifluoromethyl trifluorovinyl ether.[10] The product is collected as a gas and purified by distillation.
HFPO [label="Hexafluoropropylene Oxide (HFPO) +\nCarbonyl Fluoride"]; AcylFluoride [label="Perfluoro-2-methoxypropionyl\nFluoride"]; Salt [label="Potassium Perfluoro-2-\nmethoxypropionate"]; TFVE [label="Trifluoromethyl\nTrifluorovinyl Ether"];
HFPO -> AcylFluoride [label="Metal Fluoride Catalyst"]; AcylFluoride -> Salt [label="KOH"]; Salt -> TFVE [label="Pyrolysis (Δ)"]; }
Figure 2: Synthesis of TFVE from Hexafluoropropylene Oxide.Method 2: From Trifluoromethylhypofluorite and Trifluoroethylene
This method involves the direct reaction of trifluoromethylhypofluorite (CF₃OF) with trifluoroethylene (F₂C=CFH). The reaction is typically carried out in the gas phase at elevated temperatures.
Experimental Protocol: Synthesis from CF₃OF and Trifluoroethylene
-
Step 1: Gaseous Reaction: Gaseous trifluoromethylhypofluorite and trifluoroethylene are introduced into a heated reactor.[11]
-
Step 2: Product Collection: The product stream, containing trifluoromethyl trifluorovinyl ether and byproducts, is passed through a cooling trap to condense the desired product.[11]
-
Step 3: Purification: The collected liquid is then purified by distillation to isolate the trifluoromethyl trifluorovinyl ether.[11]
Reactants [label="Trifluoromethylhypofluorite (CF₃OF) +\nTrifluoroethylene"]; Reaction [label="Gas-Phase Reaction (Δ)"]; Product [label="Trifluoromethyl\nTrifluorovinyl Ether"];
Reactants -> Reaction; Reaction -> Product; }
Figure 3: Synthesis of TFVE from Trifluoromethylhypofluorite.Reactivity Profile: A Versatile Fluorinated Building Block
The reactivity of trifluoromethyl trifluorovinyl ether is dominated by the chemistry of its electron-deficient double bond and the influence of the strongly electron-withdrawing trifluoromethoxy group.
Radical Polymerization
Trifluoromethyl trifluorovinyl ether readily undergoes radical polymerization to form high-performance fluoropolymers.[12] The polymerization can be initiated by common radical initiators. However, the process is mechanistically complex, often involving β-scission of the propagating radical, which can limit the achievable molecular weight.[12]
Oxidation and Peroxide Formation
A critical aspect of the reactivity of trifluoromethyl trifluorovinyl ether is its propensity to oxidize in the presence of air to form unstable and potentially explosive peroxides.[5] This reaction is a significant safety consideration in the handling and storage of this compound.
Nucleophilic Attack
The electron-deficient nature of the trifluorovinyl group makes it susceptible to nucleophilic attack. Reactions with nucleophiles can lead to substitution at the double bond, providing a route to functionalized fluorinated compounds.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases.[13][14] Their reaction with trifluoromethyl trifluorovinyl ether would be expected to proceed via nucleophilic attack at the double bond. However, the strong basicity of these reagents necessitates careful control of reaction conditions to avoid side reactions.[15]
Spectroscopic Characterization: The Molecular Fingerprint
The spectroscopic analysis of trifluoromethyl trifluorovinyl ether provides crucial information for its identification and characterization.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[11] The ¹⁹F NMR spectrum of trifluoromethyl trifluorovinyl ether would be expected to show two distinct sets of signals corresponding to the trifluoromethyl (-OCF₃) and trifluorovinyl (-CF=CF₂) groups. The chemical shifts and coupling patterns provide detailed information about the electronic environment of the fluorine atoms.[16]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of trifluoromethyl trifluorovinyl ether is characterized by signals for the two vinyl carbons and the trifluoromethyl carbon. The signals for the carbons bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling, which can be complex.[17]
Infrared (IR) Spectroscopy
The IR spectrum of trifluoromethyl trifluorovinyl ether is expected to show strong absorption bands characteristic of C-F and C-O-C stretching vibrations. The C=C stretching vibration of the trifluorovinyl group would also be present, likely in the region of 1600-1700 cm⁻¹.[18][19]
Mass Spectrometry (MS)
The mass spectrum of trifluoromethyl trifluorovinyl ether will show a molecular ion peak at m/z 166. The fragmentation pattern is expected to be dominated by the loss of fluorine atoms, the trifluoromethyl radical (•CF₃), and other small fluorinated fragments.
Safety and Handling: Essential Precautions
Trifluoromethyl trifluorovinyl ether is a flammable gas that can form explosive mixtures with air.[5] It is also important to be aware of its potential to form explosive peroxides upon exposure to air.[5] Therefore, it should be handled in a well-ventilated area, away from ignition sources, and stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion: A Foundation for Innovation
Trifluoromethyl trifluorovinyl ether is a key monomer with a unique set of properties that make it highly valuable in the development of advanced fluorinated materials. This guide has provided a detailed overview of its fundamental characteristics, from its synthesis and physicochemical properties to its reactivity and spectroscopic signature. A thorough understanding of these core principles is essential for researchers and scientists to safely and effectively harness the potential of this versatile fluorinated building block in their pursuit of innovation.
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